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Compound of Interest

2-Bromo-5-methoxyphenylboronic
Compound Name: o
aci

cat. No.: B1293152

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-
methoxyphenylboronic acid, a key building block in modern organic synthesis. This
document details its physicochemical properties, spectroscopic profile, and applications in
cross-coupling reactions, offering a critical resource for its effective utilization in research and
development.

Core Physicochemical Properties

2-Bromo-5-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a
versatile reagent in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura
cross-coupling reactions. Its molecular structure, featuring a bromine atom and a methoxy
group on the phenyl ring, allows for the strategic introduction of this moiety into complex
molecules.

Table 1: Physicochemical Data for 2-Bromo-5-methoxyphenylboronic acid
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Property Value

CAS Number 89694-44-0

Molecular Formula C7HsBBrOs

Molecular Weight 230.85 g/mol [1]

Melting Point 214-216 °C[1]

Density 1.61 g/cm3[1]

Boiling Point 376.6 °C at 760 mmHg[1]
Flash Point 181.6 °C[1]

Appearance White to off-white solid

Spectroscopic Profile

While a complete set of experimentally-derived spectra for 2-Bromo-5-
methoxyphenylboronic acid is not readily available in all public databases, the expected
spectral data can be inferred from closely related structures and general principles of
spectroscopy. The following tables provide expected values and data from similar compounds.

Table 2: Predicted *H and 3C NMR Spectral Data
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Nucleus

Predicted Chemical Shift
(6, ppm)

Notes

1H NMR

~7.5 (d), ~7.0 (d), ~6.8 (dd),
~3.8 (s)

Aromatic protons will appear
as doublets and a doublet of
doublets. The methoxy group
will be a singlet. The B(OH)2
protons are often broad and

may not be observed.

13C NMR

~160, ~135, ~118, ~115, ~110,
~56

Six distinct signals are
expected for the aromatic
carbons and the methoxy
carbon. The carbon attached
to boron may show a broad

signal.

Note: Predicted values are based on spectral data of similar compounds such as 2-Bromo-5-

methoxyphenyl methanesulfonate, which shows aromatic proton signals at 7.49 (d), 7.02 (d),

and 6.77 (dd), and a methoxy signal at 3.81 (s). The 13C NMR of this analog shows signals at
159.90, 146.95, 133.75, 114.98, 110.08, 105.82, and 55.87 ppm.[2]

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~3300 (broad) Strong O-H stretch (from B(OH)z2)
~3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (methoxy)
~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data
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Parameter Value
Molecular Formula C7HsBBroOs
Exact Mass 229.97 g/mol

Loss of Hz20, loss of B(OH)z, cleavage of the C-

] Br bond. The isotopic pattern of bromine ("°Br

Key Fragmentation Pattern ) ) ] ) ]
and 81Br in a ~1:1 ratio) will be a key diagnostic

feature.

Synthesis and Reactivity

2-Bromo-5-methoxyphenylboronic acid is typically synthesized through the reaction of a
corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic
workup. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 2-Bromo-5-methoxyphenylboronic acid (General Procedure)

This protocol is a representative method for the synthesis of arylboronic acids and is adapted
for the specific target molecule.

Materials:

1-Bromo-2-iodo-4-methoxybenzene (or a similar di-halogenated precursor)

e n-Butyllithium (n-BuLi) or Magnesium turnings

e Triisopropyl borate

e Anhydrous Tetrahydrofuran (THF)

« Hydrochloric acid (HCI), 1M

o Ethyl acetate

e Brine
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Anhydrous magnesium sulfate (MgSQOa)

Procedure:

Lithiation/Grignard Formation: To a flame-dried, three-necked round-bottom flask under an
inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 equivalent) in anhydrous THF.
Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the
mixture at this temperature for 1 hour.

Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise,
ensuring the temperature remains below -60 °C. Allow the reaction mixture to slowly warm to
room temperature and stir overnight.

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCI until
the solution is acidic.

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the
organic layers, wash with brine, dry over anhydrous MgSOa, filter, and concentrate under
reduced pressure. The crude product can be purified by recrystallization or column
chromatography on silica gel to yield 2-Bromo-5-methoxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol outlines a typical Suzuki-Miyaura coupling using 2-Bromo-5-

methoxyphenylboronic acid.

Materials:

Aryl or vinyl halide (1.0 equivalent)
2-Bromo-5-methoxyphenylboronic acid (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPhs)s, 3-5 mol%)

Base (e.g., K2COs, 2.0 equivalents)

Solvent system (e.g., 1,4-Dioxane/Hz0, 4:1 mixture)
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e Nitrogen or Argon gas
Procedure:

o Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, 2-
Bromo-5-methoxyphenylboronic acid, palladium catalyst, and base.

o Solvent Addition: Add the degassed solvent system to the flask.

o Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by
TLC or GC-MS).

o Work-up and Purification: Cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with
brine, dry over anhydrous Na=SOs, filter, and concentrate in vacuo. The crude product can
be purified by column chromatography on silica gel.

Visualizations
Chemical Structure
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B(OH)2

Br OCHs

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

2-Bromo-5-methoxyphenylboronic acid

Base (e.g., K2COs)

Reductive Elimination

[B(OH)2X]

Pd(0) Catalyst

Biaryl Product

Aryl Halide (R-X)

© 2025 BenchChem. All rights reserved.

8/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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